molecular formula C8H11NO2 B2533225 2-[(5-Methylpyridin-2-yl)oxy]ethanol CAS No. 945912-75-4

2-[(5-Methylpyridin-2-yl)oxy]ethanol

Cat. No. B2533225
CAS RN: 945912-75-4
M. Wt: 153.181
InChI Key: IYVVNTGKRPEUMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(pyridin-2-yl)ethanol, involves various chemical reactions. For instance, the Knoevenagel condensation reaction is used to synthesize 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent . Similarly, the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol from L-aspartic acid involves a multi-step process including esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction . These methods demonstrate the versatility of pyridine-based alcohols in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques such as IR, NMR, and X-ray crystallography. For example, the X-ray structure of 1-phenyl-2-(2-pyridyl)ethanol shows that it crystallizes in a monoclinic system with centrosymmetric space group, and the presence of intermolecular hydrogen bonding . Similarly, the structure of a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, also reveals intermolecular hydrogen bonding, which is crucial for the stability of these compounds .

Chemical Reactions Analysis

The reactivity of pyridine-based alcohols is highlighted in various chemical transformations. For instance, 2-(pyridin-2-yl)ethanol serves as a protecting group for carboxylic acids, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally . Additionally, the benzylation of alcohols using a stable pyridinium salt demonstrates the potential of these compounds to participate in etherification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structures, can affect the boiling points, solubility, and stability of the compounds . The ability of these compounds to form polymers and copolymers, as well as their stability under various conditions, is also a significant aspect of their chemical properties .

Scientific Research Applications

Biofunctional Nanocomposites

The compound 2-[(5-Methylpyridin-2-yl)oxy]ethanol has been utilized in the creation of biofunctional nanocomposites. Specifically, carbon nanofibers (CNF) have been hybridized with water-soluble porphyrin to construct a biofunctional nanocomposite. This hybrid exhibits good water dispersion and is characterized for its steady-state electronic absorption spectroscopy and scanning electron microscopy. The composite capitalizes on the good conductivity of CNF and the excellent catalytic activity of CNF and the porphyrin towards the reduction of dissolved oxygen. This has led to the development of a highly sensitive biosensor for ethanol, showcasing the nanocomposite's potential in biosensing applications (Wu et al., 2008).

Synthesis and Molecular Structure

The compound has also been a subject in the study of synthesis and molecular structures. For instance, ethyl 2,2′-bipyridine-5-carboxylate was converted to related compounds through a series of reactions, including a Mitsunobu reaction, to produce mixtures of methyl 1-(2,2′-bipyridine-5-yl)alkyl-1H-imidazole-5-carboxylate. The structural characterization of these compounds provides valuable insights into their potential applications in various fields, including material science and chemistry (Schweifer et al., 2010).

Protecting Group for Carboxylic Acids

In polymer chemistry, 2-(pyridin-2-yl)ethanol has been shown to be an effective protecting group for carboxylic acids. This compound allows for selective removal after polymerization and is stable under certain conditions, resisting catalytic hydrogenolysis. This characteristic makes it valuable in the synthesis of homopolymers and diblock copolymers, which can be used in a variety of applications, from materials science to biomedical engineering (Elladiou & Patrickios, 2012).

Catalytic Applications

The compound has also been used in catalytic applications, for instance, in the dimerization of bio-based 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane. This process uses a solid acidic nanocatalyst and occurs under mild conditions, showcasing the potential of this compound in catalyzing environmentally friendly and efficient chemical reactions (Jin et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-[(5-Methylpyridin-2-yl)oxy]ethanol are not mentioned in the search results, compounds with similar structures have been studied for their potential in various applications. For instance, pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . This suggests that this compound could also have potential uses in these areas.

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of various biologically active novel heterocycles .

Biochemical Pathways

Given its role as an intermediate in the synthesis of various biologically active novel heterocycles , it can be inferred that it may be involved in multiple biochemical pathways.

Result of Action

Given its role as an intermediate in the synthesis of various biologically active novel heterocycles , it can be inferred that it may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-(5-methylpyridin-2-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7-2-3-8(9-6-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVVNTGKRPEUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 0.291 ml (4.12 mmol) of 2-bromoethanol, of 0.3 g (2.75 mmol) of 2-hydroxy-5-methylpyridine and of 0.85 g (6.18 mmol) of potassium carbonate in 3 ml of dimethylformamide is vigorously stirred for 12 hours at reflux. The mixture is subsequently diluted with 100 ml of water and extracted with 100 ml of dichloromethane. The organic phase is washed with 50 ml of water, dried over sodium sulphate, concentrated under reduced pressure and then chromatographed on a silica column, elution being carried out with a mixture of hexane and ethyl acetate. The expected product is thus isolated.
Quantity
0.291 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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